7-Methoxy-2-(4-methylphenyl)chromen-4-one

Beschreibung

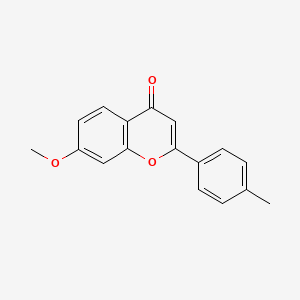

7-Methoxy-2-(4-methylphenyl)chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (coumarin) backbone with a methoxy group at position 7 and a 4-methylphenyl substituent at position 2 (Figure 1).

Eigenschaften

IUPAC Name |

7-methoxy-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNQAKAHHNLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von 7-Methoxy-2-p-tolyl-4H-chromen-4-on kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Hydroxyacetophenon mit p-Tolualdehyd in Gegenwart einer Base, gefolgt von Cyclisierung und Methylierung . Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind jedoch für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

7-Methoxy-2-p-tolyl-4H-chromen-4-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um die entsprechenden Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten in den Chromonring einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

7-Methoxy-2-(4-methylphenyl)chromen-4-one serves as a crucial building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex organic molecules. This characteristic is particularly valuable in the development of new compounds with desired properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create more complex organic compounds. |

| Material Science | Acts as a precursor for dyes and pigments. |

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may function as an enzyme inhibitor. Studies have shown its interactions with various biological macromolecules, suggesting potential roles in modulating enzymatic activities.

Antioxidant Properties

The compound exhibits significant antioxidant activity by scavenging free radicals, which helps mitigate oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation.

| Biological Activity | Mechanism |

|---|---|

| Antioxidant | Scavenges free radicals, reduces oxidative stress. |

| Anticancer | Induces apoptosis, modulates signaling pathways. |

| Enzyme Inhibition | Interacts with enzymes to inhibit their activity. |

Medical Applications

Therapeutic Properties

The therapeutic potential of this compound is under investigation for various health conditions:

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Cardiovascular Health: Its antioxidant properties may contribute to cardiovascular health by protecting against oxidative damage.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in dye and pigment synthesis, enhancing color stability and vibrancy.

Case Studies and Research Findings

- Study on Antioxidant Activity: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromone, including this compound, exhibit high antioxidant activity through their ability to scavenge free radicals effectively .

- Enzyme Inhibition Research: Another study revealed that this compound inhibits specific enzymes related to inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

- Anticancer Mechanisms: Research published in Phytochemistry highlighted the ability of this compound to induce apoptosis in cancer cell lines, marking it as a significant candidate for further anticancer drug development .

Wirkmechanismus

The mechanism of action of 7-methoxy-2-p-tolyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antioxidant and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The biological activity of flavonoids is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations :

- Hydrogen Bonding : Hydroxyl groups (e.g., in 7-hydroxy analogs) improve solubility and interaction with biological targets but may reduce metabolic stability .

- Bioactivity : Methoxy groups at position 7 (common in all analogs) correlate with anti-inflammatory and antimicrobial properties, while additional hydroxylation (e.g., 5-OH in genistein derivatives) enhances antioxidant capacity .

Spectral and Crystallographic Comparisons

- NMR Data : The target compound’s ¹H-NMR spectrum would show distinct aromatic protons for the 4-methylphenyl group (δ ~7.2–7.4 ppm) and a singlet for the 7-methoxy group (δ ~3.8 ppm), differing from 4-methoxyphenyl analogs (δ ~6.9–7.1 ppm for aromatic protons) .

Biologische Aktivität

7-Methoxy-2-(4-methylphenyl)chromen-4-one, a derivative of the chromone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against cancer cell lines, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromone backbone with a methoxy group at position 7 and a para-methylphenyl substituent at position 2. The unique substitution pattern is believed to influence its biological activity significantly.

Enzyme Modulation

This compound interacts with various molecular targets, modulating enzyme activities that are crucial for cellular functions. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . This inhibition can lead to reduced inflammatory responses and decreased tumor growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The results indicate that it induces apoptosis through mechanisms involving DNA fragmentation and modulation of apoptotic markers such as Bcl-2 and P53 .

Antioxidant Properties

In addition to its anticancer effects, this compound displays significant antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer.

Cytotoxicity Studies

The cytotoxic activity of this compound was assessed using the MTT assay. The following table summarizes the IC50 values obtained from studies conducted on different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 68.4 ± 3.9 | Induction of apoptosis |

| HCT-116 | 35.1 | DNA fragmentation |

| HepG2 | Not specified | Potentially similar to MCF-7 |

These findings suggest that the compound has selective cytotoxicity, particularly against breast and colon cancer cells.

Gene Expression Modulation

The treatment of cancer cells with this compound has been shown to alter the expression levels of key apoptotic genes:

| Gene | Effect |

|---|---|

| P53 | Up-regulated |

| Bcl-2 | Down-regulated |

| CDK4 | Down-regulated |

| Bax | Up-regulated |

This modulation indicates a shift towards pro-apoptotic signaling pathways, further supporting its role as an anticancer agent .

Study on Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of chromone derivatives, including this compound, and evaluated their anticancer properties. The study found that this compound exhibited potent cytotoxicity against MCF-7 and HCT-116 cell lines, outperforming some existing chemotherapeutic agents . The study emphasized the importance of structural modifications in enhancing biological activity.

In Vivo Studies

While most research has focused on in vitro analyses, preliminary in vivo studies are necessary to confirm the therapeutic potential of this compound. Future studies should aim to explore its pharmacokinetics, bioavailability, and overall efficacy in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.